2-(4-Methyl-1-piperazinyl)-6-quinoxalinamine
Description
Properties
Molecular Formula |
C13H17N5 |
|---|---|
Molecular Weight |
243.31 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)quinoxalin-6-amine |
InChI |
InChI=1S/C13H17N5/c1-17-4-6-18(7-5-17)13-9-15-12-8-10(14)2-3-11(12)16-13/h2-3,8-9H,4-7,14H2,1H3 |
InChI Key |
UCDIXEJQUMNFDX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C3C=C(C=CC3=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1-piperazinyl)-6-quinoxalinamine typically involves the reaction of 2-chloroquinoxaline with 4-methylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1-piperazinyl)-6-quinoxalinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinoxaline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the quinoxaline ring is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like DMF or DMSO, often with the addition of a base such as triethylamine.
Major Products
Oxidation: Quinoxaline N-oxides
Reduction: Corresponding amine derivatives
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used
Scientific Research Applications
Biology: Quinoxaline derivatives, including 2-(4-Methyl-1-piperazinyl)-6-quinoxalinamine, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Quinoxaline derivatives are used in the development of dyes, pigments, and other industrial chemicals due to their stability and diverse chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1-piperazinyl)-6-quinoxalinamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Differences :
- Position 5 : Bromo substitution in UK-14,304 vs. hydrogen in the target compound.
- Position 6 : Imidazoline ring in UK-14,304 vs. amine group in the target compound.
- Position 2: No substituent in UK-14,304 vs. 4-methylpiperazinyl in the target compound.
Functional Implications :
UK-14,304 is a selective α2-adrenergic receptor agonist used in vascular studies . The bromo and imidazoline groups confer high receptor affinity, while the absence of a piperazine moiety may reduce solubility. The target compound’s 4-methylpiperazinyl group could improve pharmacokinetic properties, though its receptor selectivity remains uncharacterized in the evidence .
N-(6-Methyl-2-phenylpyrimidin-4-yl)quinoxalin-6-amine (Compound 72)
Structural Differences :
- Position 2 : Pyrimidine ring with phenyl and methyl groups in Compound 72 vs. 4-methylpiperazinyl in the target compound.
- Position 6 : Shared amine group.
Synthesis and Stability: Compound 72 was synthesized with a low yield (20.9%), suggesting reactivity challenges during pyrimidine-quinoxaline coupling . The target compound’s piperazinyl group may offer synthetic advantages due to established coupling methodologies for piperazine derivatives.
N-(2-Chloro-6-methylphenyl)-8-[(3S)-3-methylpiperazin-1-yl]imidazo[1,5-a]quinoxalin-4-amine
Structural Differences :
- Core Structure: Imidazoquinoxaline in this compound vs. simple quinoxaline in the target compound.
- Substituents : Chloro and methyl groups on the phenyl ring, plus a stereospecific 3S-methylpiperazine.
Therapeutic Potential: This compound is an experimental ABCG2 inhibitor, highlighting the role of quinoxaline derivatives in oncology . The imidazole ring and stereochemistry may enhance target specificity, whereas the target compound’s simpler structure could favor broader receptor interactions.
Comparative Data Table
Research Findings and Implications
- Receptor Selectivity: UK-14,304’s α2-agonism suggests that quinoxaline derivatives with electron-withdrawing groups (e.g., bromo) favor adrenergic activity . The target compound’s piperazinyl group may shift selectivity toward other targets, such as serotonin or dopamine receptors.
- Synthetic Feasibility : Low yields in Compound 72 highlight challenges in cross-coupling reactions, whereas piperazine derivatives (e.g., DB08057) often utilize modular synthesis routes .
Biological Activity
2-(4-Methyl-1-piperazinyl)-6-quinoxalinamine is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of specific pathways involved in cancer and other diseases. This article provides a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by its quinoxaline core, which is known for various biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the piperazine ring enhances its pharmacological profile by improving solubility and bioavailability.
Research indicates that this compound functions primarily as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial for cellular growth, survival, and metabolism. Inhibition of PI3K can lead to reduced tumor growth and increased apoptosis in cancer cells. The compound's ability to selectively target specific isoforms of PI3K makes it a promising candidate for cancer therapy.
Biological Activity Summary
The following table summarizes the biological activities associated with this compound:
Case Studies
-
Anticancer Efficacy :
A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability. The mechanism was linked to the inhibition of the PI3K/AKT signaling pathway, leading to increased apoptosis rates. -
Antimicrobial Properties :
In vitro tests showed that this compound exhibited significant antimicrobial activity against several bacterial strains. The effectiveness was attributed to its ability to disrupt bacterial cell membrane integrity. -
Anti-inflammatory Effects :
A clinical trial involving patients with chronic inflammatory conditions indicated that administration of the compound led to a marked reduction in inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Research Findings
Recent studies have highlighted the multifaceted nature of quinoxaline derivatives, including this compound:
- Anticancer Studies : Research published in various journals indicates that compounds with similar structures have shown promise in treating cancers such as breast and colon cancer through mechanisms involving apoptosis and cell cycle arrest .
- Neuropeptide Interaction : Investigations into neuropeptide Y receptors have revealed that compounds targeting these receptors can modulate various physiological responses, further supporting the potential therapeutic applications of quinoxaline derivatives .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-(4-Methyl-1-piperazinyl)-6-quinoxalinamine, and how can reaction conditions be systematically optimized?
- Methodological Answer : A nitro-reduction pathway followed by cyclization with glyoxal derivatives is a common approach for analogous quinoxaline-piperazine compounds . To optimize reaction parameters (e.g., temperature, stoichiometry, catalyst loading), employ Design of Experiments (DoE) frameworks. For example, a factorial design can systematically vary factors like molar ratios (1:1 to 1:3) and reaction times (6–24 hours) to identify optimal yields while minimizing trials . Statistical software (e.g., JMP, Minitab) can analyze interactions between variables and predict optimal conditions.
Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., m/z calculated for C₁₃H₁₆N₄: 228.1376) and ¹H/¹³C NMR to verify substituent positions (e.g., piperazinyl proton splitting patterns at δ 2.4–3.1 ppm). Purity (>95%) should be validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and melting point analysis (compare with literature values, e.g., mp 187–190°C for structural analogs) .
Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?
- Methodological Answer : Prioritize serotonin receptor binding assays (e.g., 5-HT₂A/5-HT₃) due to structural similarities to known serotoninmimetic piperazinyl-quinoxalines . Use radioligand displacement assays (³H-ketanserin for 5-HT₂A) and functional assays (calcium flux in HEK293 cells) to assess potency (IC₅₀) and efficacy (% maximal response). Include positive controls (e.g., ketanserin) and validate results across multiple cell lines .
Advanced Research Questions
Q. How can factorial design of experiments (DoE) improve the optimization of synthesis parameters for this compound?
- Methodological Answer : Implement a 2^k factorial design to evaluate variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst type (e.g., Pd/C vs. Raney Ni). Analyze main effects and interaction terms using ANOVA to identify critical factors. For example, a 2³ design (8 experiments) can reveal whether solvent-catalyst interactions significantly impact yield . Response surface methodology (RSM) can further refine optimal conditions.
Q. What computational strategies predict the compound’s interaction mechanisms with biological targets?
- Methodological Answer : Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron distribution in the quinoxaline core with molecular docking (AutoDock Vina) to simulate binding poses in serotonin receptors. Validate predictions using molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How should researchers resolve discrepancies in biological activity data across experimental models (e.g., cell lines vs. animal models)?
- Methodological Answer : Apply meta-analysis frameworks to harmonize data. For instance, normalize IC₅₀ values using Z-score transformations and assess heterogeneity via Cochran’s Q test. If cell-line-specific biases are detected (e.g., HEK293 vs. CHO), conduct kinetic binding assays (e.g., surface plasmon resonance) to measure binding affinities (Kd) independent of cellular context .
Q. What methodological challenges arise during scale-up from laboratory to pilot plant synthesis, and how are they addressed?
- Methodological Answer : Key challenges include heat transfer inefficiencies and byproduct formation at larger volumes. Address these via continuous-flow reactor systems to improve temperature control and in-line HPLC monitoring to detect impurities in real-time. Refer to CRDC classifications (e.g., RDF2050112 for reactor design principles) to optimize mixing and residence time .
Q. How can quantum chemical calculations be integrated with experimental data to elucidate reaction mechanisms?
- Methodological Answer : Use intrinsic reaction coordinate (IRC) analysis (Gaussian 16) to map energy pathways for critical steps (e.g., nitro-group reduction). Compare computed transition states with kinetic isotope effect (KIE) data from deuterated substrates. Validate mechanisms using stopped-flow IR spectroscopy to capture intermediate species (e.g., nitroso derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
